N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cinnamamide backbone with a hydroxy and methylthio-substituted phenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with phenylethylamines. One efficient method is the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method provides high yields and can be adapted for industrial-scale production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous-flow reactors allows for better control over reaction conditions, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide involves its interaction with various molecular targets. The compound’s hydroxy and methylthio groups allow it to form hydrogen bonds and undergo redox reactions, influencing biological pathways. Its exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide
- N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
Uniqueness
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEVDBFONASFSI-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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